![molecular formula C17H17N5O2S B1227094 1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea](/img/structure/B1227094.png)
1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea
Vue d'ensemble
Description
1-(2,1,3-benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea is a member of morpholines.
Applications De Recherche Scientifique
Metabolism and Disposition Studies
- Orexin Receptor Antagonists : The compound SB-649868, which has a structural similarity to 1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea, was studied for its metabolism and disposition in humans. It's an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The study provided insights into the metabolism pathways and the metabolites formed, offering valuable information for drug metabolism research and the potential therapeutic applications of similar compounds (Renzulli et al., 2011).
Clinical Trials and Pharmacokinetics 2. Phase I Clinical Trial : A phase I clinical trial of a structurally similar compound, CGP 15720A, highlighted the importance of studying pharmacokinetics and toxicity in drug development. The compound's safety profile and pharmacokinetics parameters such as half-life and renal clearance provide a basis for understanding similar compounds' behavior in the human body (Creaven et al., 2004).
Physiological Effects and Mechanisms of Action 3. Impact on Urea Cycle Disorders : Research on sodium phenylbutyrate, a compound related to urea cycle disorders, sheds light on the metabolic pathways and therapeutic mechanisms relevant to similar compounds. Understanding how these compounds interact with metabolic pathways can inform the development of treatments for related disorders (Scaglia et al., 2004).
- Treatment Efficacy in Urea-Cycle Disorders : The long-term efficacy of sodium phenylbutyrate treatment in patients with ornithine transcarbamylase deficiency provides insights into the therapeutic potential of similar compounds. This study highlights the importance of long-term safety and effectiveness in managing metabolic disorders (Burlina et al., 2001).
Propriétés
Nom du produit |
1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea |
---|---|
Formule moléculaire |
C17H17N5O2S |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-(2,1,3-benzothiadiazol-5-yl)-3-(4-morpholin-4-ylphenyl)urea |
InChI |
InChI=1S/C17H17N5O2S/c23-17(19-13-3-6-15-16(11-13)21-25-20-15)18-12-1-4-14(5-2-12)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H2,18,19,23) |
Clé InChI |
ZFVDICDYBGIHLQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC4=NSN=C4C=C3 |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC4=NSN=C4C=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.